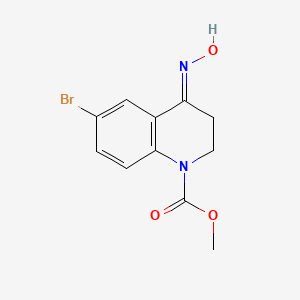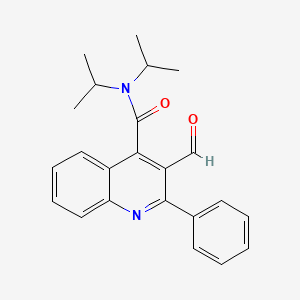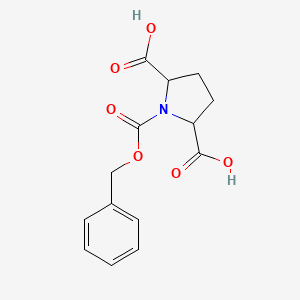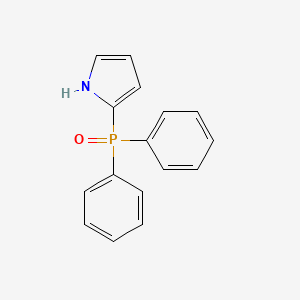
2-(Diphenylphosphoryl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(1H-pyrrol-2-yl)phosphine oxide is a compound that features a phosphine oxide group attached to a pyrrole ring and two phenyl groupsThe presence of both phosphorus and nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl(1H-pyrrol-2-yl)phosphine oxide can be synthesized through the reaction of 2,4-dimethylpyrrole with chloro-diphenylphosphine, followed by an oxidation step. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
While specific industrial production methods for Diphenyl(1H-pyrrol-2-yl)phosphine oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(1H-pyrrol-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Coordination: Metal salts such as palladium chloride or nickel acetate in the presence of a base.
Major Products Formed
Oxidation: Diphenyl(1H-pyrrol-2-yl)phosphine oxide.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-ligand complexes with potential catalytic activity.
Aplicaciones Científicas De Investigación
Diphenyl(1H-pyrrol-2-yl)phosphine oxide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Mecanismo De Acción
The mechanism by which Diphenyl(1H-pyrrol-2-yl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand, coordinating to metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the pyrrole ring.
Diphenylphosphine oxide: Similar but without the pyrrole ring.
(3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide: A derivative with additional methyl groups on the pyrrole ring.
Uniqueness
Diphenyl(1H-pyrrol-2-yl)phosphine oxide is unique due to the presence of both a pyrrole ring and phosphine oxide group, which provides it with distinct electronic and steric properties. This makes it a versatile ligand for forming metal complexes with unique catalytic properties, distinguishing it from other similar compounds .
Propiedades
Número CAS |
62754-68-1 |
|---|---|
Fórmula molecular |
C16H14NOP |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C16H14NOP/c18-19(16-12-7-13-17-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
Clave InChI |
ZHBBKBOJRLJYMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
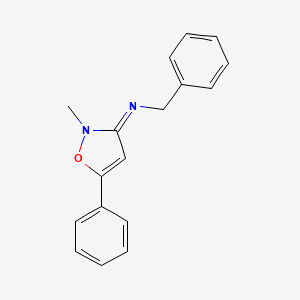
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)

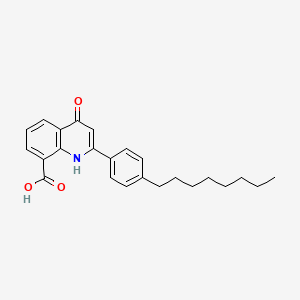

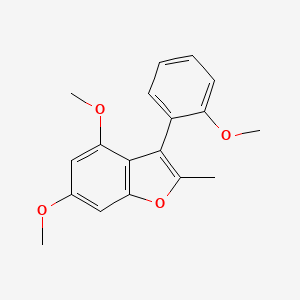
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
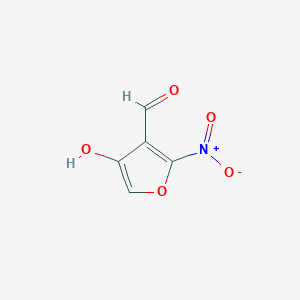
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
